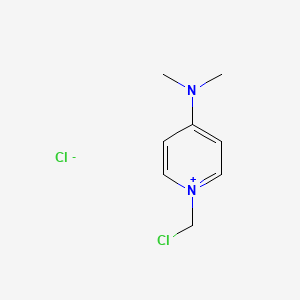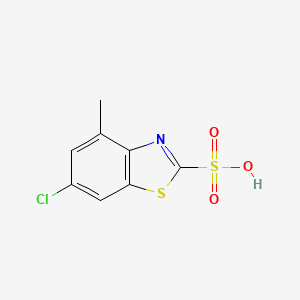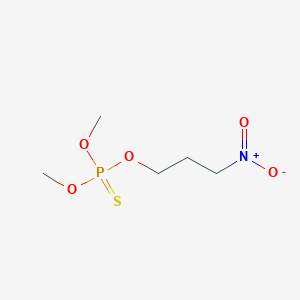
N1,N5-diethylbiguanide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N5-Diethylbiguanide hydrochloride: is a chemical compound belonging to the class of biguanides, which are known for their biological activity, particularly in the treatment of diabetes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N5-diethylbiguanide hydrochloride typically involves the reaction of biguanide with ethylating agents under controlled conditions. One common method is the reaction of biguanide with ethyl iodide in the presence of a base, such as sodium hydroxide, to yield the diethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the ethylation reaction.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N5-Diethylbiguanide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form derivatives such as N1,N5-diethylbiguanide oxide .
Reduction: Reduction reactions can yield N1,N5-diethylbiguanide hydride .
Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N1,N5-Diethylbiguanide hydrochloride has several applications in scientific research:
Medicine: It is studied for its potential antidiabetic properties, similar to other biguanides like metformin.
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biological studies to understand the mechanisms of biguanide-based drugs.
Industry: The compound finds use in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which N1,N5-diethylbiguanide hydrochloride exerts its effects involves the activation of AMP-activated protein kinase (AMPK) , which plays a crucial role in regulating cellular energy homeostasis. By activating AMPK, the compound helps to lower blood glucose levels and improve insulin sensitivity.
Molecular Targets and Pathways:
AMPK Activation: The primary molecular target is AMPK, which is involved in various metabolic pathways.
Insulin Sensitivity: The compound enhances insulin sensitivity, leading to better glucose uptake by cells.
Vergleich Mit ähnlichen Verbindungen
Metformin
Phenformin
Buformin
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
2-ethyl-1-(N'-ethylcarbamimidoyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5.ClH/c1-3-9-5(7)11-6(8)10-4-2;/h3-4H2,1-2H3,(H5,7,8,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBDHWFKFKNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)NC(=NCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)




![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)
![5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole](/img/structure/B8047583.png)

